CP-195543

Description

CP-195543 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

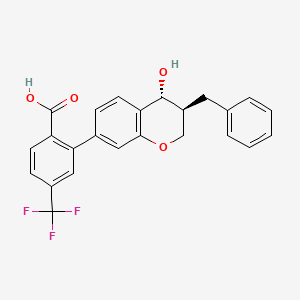

a potent & selective leukotriene B4 antagonist; structure in first source

Structure

3D Structure

Properties

CAS No. |

204981-48-6 |

|---|---|

Molecular Formula |

C24H19F3O4 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1 |

InChI Key |

NZQDWKCNBOELAI-KSFYIVLOSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

204981-48-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid CP 195543 CP-195543 CP195543 |

Origin of Product |

United States |

Foundational & Exploratory

CP-195543: A Technical Overview of its Mechanism of Action as a Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways.[1] This document provides a detailed examination of the mechanism of action of this compound, summarizing its pharmacological profile from preclinical studies. It includes a compilation of quantitative data from various in vitro and in vivo assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This compound has been investigated in clinical trials for inflammatory conditions such as rheumatoid arthritis.[2][3]

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the pathogenesis of numerous inflammatory diseases. It exerts its effects by binding to high- and low-affinity G-protein coupled receptors on the surface of various immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of inflammatory mediators. This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was developed as a selective antagonist of these LTB4 receptors to mitigate LTB4-driven inflammation.[1][4]

Mechanism of Action

This compound functions as a selective LTB4 receptor antagonist, exhibiting a dual mechanism of action depending on the receptor affinity state.[1][4]

-

High-Affinity LTB4 Receptor: On the high-affinity LTB4 receptor, which primarily mediates neutrophil chemotaxis, this compound acts as a noncompetitive antagonist .[1][4] This is supported by Scatchard analysis of [3H]LTB4 binding and functional chemotaxis assays.[1][4]

-

Low-Affinity LTB4 Receptor: In contrast, this compound behaves as a competitive antagonist at the low-affinity LTB4 receptor.[1][4] This receptor is involved in cellular responses such as the up-regulation of the adhesion molecule CD11b.[1]

This selective antagonism blocks the downstream signaling cascades initiated by LTB4, thereby inhibiting key inflammatory processes.

LTB4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the LTB4 signaling pathway and the point of intervention by this compound.

Caption: LTB4 signaling and this compound antagonism.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Inhibition

| Assay | Species/Cell Type | Parameter | Value | Reference |

| [3H]LTB4 Binding | Human Neutrophils (High-Affinity) | IC50 | 6.8 nM | [1] |

| Ki | 4.9 nM | [1] | ||

| [3H]LTB4 Binding | Murine Spleen Membranes | IC50 | 37.0 nM | [1] |

| Ki | 26.9 nM | [1] | ||

| Neutrophil Chemotaxis | Human | IC50 | 2.4 nM | [1] |

| Neutrophil Chemotaxis | Mouse | IC50 | 7.5 nM | [1] |

| CD11b Up-regulation | Human Neutrophils | pA2 | 7.66 | [1] |

| CD11b Up-regulation (Whole Blood) | Human Neutrophils | pA2 | 7.12 | [1] |

| CD11b Up-regulation (Whole Blood) | Murine Neutrophils | pA2 | 7.06 | [1] |

| CD11b Up-regulation (Whole Blood) | Human Monocytes | IC50 | 270 nM | [1] |

| CD11b Up-regulation (Whole Blood) | Human Eosinophils | IC50 | 420 nM | [1] |

Table 2: In Vivo Efficacy

| Model | Species | Endpoint | Parameter | Value | Reference |

| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | ED50 | 0.1 mg/kg p.o. | [1] |

| LTB4-mediated Neutrophil Infiltration | Mouse | Skin | ED50 | 2.8 mg/kg p.o. | [1] |

| Collagen-Induced Arthritis (IL-1 exacerbated) | Mouse | Clinical Symptoms & Weight Loss | Half-maximal effect plasma level | 0.4 - 0.5 µg/ml | [1] |

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

[3H]LTB4 Receptor Binding Assay

This assay measures the ability of this compound to displace radiolabeled LTB4 from its receptors.

Caption: Workflow for [3H]LTB4 receptor binding assay.

Methodology:

-

Membrane Preparation: Membranes from human neutrophils or murine spleens were prepared.

-

Incubation: The membranes were incubated with a fixed concentration of [3H]LTB4 and a range of concentrations of this compound.

-

Separation: The reaction was terminated, and bound radioligand was separated from free radioligand by rapid filtration.

-

Quantification: The amount of bound [3H]LTB4 was quantified by liquid scintillation counting.

-

Analysis: The data were analyzed using non-linear regression to determine the IC50 value. The Ki value was calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the functional consequence of LTB4 receptor antagonism on neutrophil migration.

Caption: Workflow for neutrophil chemotaxis assay.

Methodology:

-

Cell Isolation: Neutrophils were isolated from human or mouse blood.

-

Assay Setup: A Boyden chamber or similar microchemotaxis chamber was used, with a porous membrane separating the upper and lower wells.

-

Treatment: Neutrophils were placed in the upper chamber, and LTB4, with or without various concentrations of this compound, was placed in the lower chamber.

-

Incubation: The chamber was incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of cells that migrated to the lower chamber was quantified, typically by microscopy.

-

Analysis: The concentration of this compound that inhibited migration by 50% (IC50) was determined.

CD11b Up-regulation Assay

This flow cytometry-based assay measures the expression of the activation marker CD11b on the surface of leukocytes.

Methodology:

-

Sample: Whole blood samples were used.

-

Stimulation: Samples were stimulated with LTB4 in the presence or absence of this compound.

-

Staining: The cells were stained with a fluorescently labeled antibody against CD11b.

-

Analysis: The expression of CD11b on neutrophils, monocytes, and eosinophils was quantified by flow cytometry.

-

Data Analysis: The pA2 value, a measure of competitive antagonist potency, was calculated from Schild regression analysis.

Selectivity Profile

This compound demonstrates high selectivity for the LTB4 receptor. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein coupled chemotactic factor receptors, including those for complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1]

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist. Its dual mechanism of noncompetitive antagonism at high-affinity receptors and competitive antagonism at low-affinity receptors provides a comprehensive blockade of LTB4-mediated inflammatory responses. The preclinical data strongly supported its evaluation in clinical trials for the treatment of inflammatory diseases. While a clinical trial in combination with celecoxib for rheumatoid arthritis was discontinued due to tolerability issues, this was not related to serious safety or efficacy concerns, suggesting the mechanism of action remains a valid therapeutic target.[3] This technical summary provides a foundational understanding of the pharmacological properties of this compound for researchers and professionals in the field of drug development.

References

CP-195543: A Technical Guide to its LTB4 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

CP-195543, identified as (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its pharmacological profile, detailing its binding affinity, in vitro and in vivo functional activity, and the experimental methodologies used for its characterization.

Core Activity: Dual Antagonism of LTB4 Receptors

This compound exhibits a unique dual mechanism of action, acting as a noncompetitive antagonist at the high-affinity LTB4 receptor and a competitive antagonist at the low-affinity LTB4 receptor.[1] This differential activity is crucial for its pharmacological effects, as the high-affinity receptor is primarily responsible for mediating neutrophil chemotaxis, while the low-affinity receptor is involved in other cellular responses like CD11b up-regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antagonist activity of this compound across various experimental models.

Table 1: In Vitro Binding Affinity of this compound to LTB4 Receptors

| Cell/Tissue Type | Receptor Type | IC50 (nM) | Ki (nM) |

| Human Neutrophils | High-Affinity | 6.8[1][2][3] | 4.9[1][2] |

| Murine Spleen Membranes | High-Affinity | 37.0[1][2][3] | 26.9[1][2] |

Table 2: In Vitro Functional Antagonist Activity of this compound

| Assay | Cell Type | Agonist | Parameter | Value |

| Chemotaxis | Human Neutrophils | LTB4 | IC50 (nM) | 2.4[1][2][3] |

| Chemotaxis | Mouse Neutrophils | LTB4 | IC50 (nM) | 7.5[1][2][3] |

| CD11b Up-regulation | Human Neutrophils (isolated) | LTB4 | pA2 | 7.66[1][2] |

| CD11b Up-regulation | Human Neutrophils (whole blood) | LTB4 | pA2 | 7.12[1][2] |

| CD11b Up-regulation | Murine Neutrophils (whole blood) | LTB4 | pA2 | 7.06[1][2] |

| CD11b Up-regulation | Human Monocytes (whole blood) | LTB4 | IC50 (nM) | 270[1][2] |

| CD11b Up-regulation | Human Eosinophils (whole blood) | LTB4 | IC50 (nM) | 420[1][2] |

Table 3: In Vivo Functional Antagonist Activity of this compound

| Animal Model | Endpoint | ED50 (mg/kg, p.o.) |

| Guinea Pig | LTB4-mediated neutrophil infiltration in skin | 0.1[1][2] |

| Mouse | LTB4-mediated neutrophil infiltration in skin | 2.8[1][2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the characterization of this compound.

Caption: LTB4 Receptor Signaling and this compound Inhibition.

Caption: Radioligand Binding Assay Workflow.

Caption: Neutrophil Chemotaxis Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to LTB4 receptors.

-

Membrane Preparation:

-

Human neutrophils are isolated from venous blood of healthy volunteers.

-

Murine spleen membranes are prepared from homogenized spleen tissue.

-

Cell or tissue homogenates are centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.

-

-

Binding Reaction:

-

Membrane preparations are incubated with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the LTB4 receptors.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

-

The filters are washed to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC50) is determined.

-

The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit LTB4-induced neutrophil migration.

-

Cell Preparation:

-

Neutrophils are isolated from human or mouse blood using standard density gradient centrifugation techniques.

-

The isolated neutrophils are resuspended in a suitable assay buffer.

-

-

Chemotaxis Chamber Setup:

-

A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells is used.

-

The lower wells are filled with a solution containing LTB4 as the chemoattractant.

-

The upper wells are filled with the neutrophil suspension, with or without pre-incubation with various concentrations of this compound.

-

-

Migration:

-

The chamber is incubated at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

-

-

Quantification:

-

After the incubation period, the non-migrated cells on the top of the membrane are removed.

-

The membrane is fixed and stained to visualize the migrated cells on the underside.

-

The number of migrated cells is quantified by microscopy.

-

-

Data Analysis:

-

The percentage inhibition of chemotaxis at each concentration of this compound is calculated.

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal chemotactic response to LTB4, is determined.

-

In Vivo LTB4-Induced Neutrophil Infiltration

This in vivo model evaluates the efficacy of orally administered this compound in a relevant physiological setting.

-

Animal Dosing:

-

Guinea pigs or mice are orally administered with either vehicle or various doses of this compound.

-

-

Inflammatory Challenge:

-

After a specified time to allow for drug absorption, LTB4 is injected intradermally into the skin of the animals to induce a local inflammatory response.

-

-

Assessment of Neutrophil Infiltration:

-

After a defined period, the animals are euthanized, and the skin sites of injection are excised.

-

Neutrophil infiltration into the tissue is quantified. This can be done by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, or through histological analysis of tissue sections.

-

-

Data Analysis:

-

The dose of this compound that produces a 50% reduction in LTB4-induced neutrophil infiltration (ED50) is calculated.

-

Selectivity

This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, it did not inhibit human neutrophil chemotaxis or CD11b up-regulation mediated by other G-protein-coupled chemotactic factor receptors, such as those for complement fragment C5a, interleukin-8, or platelet-activating factor.[1][2]

Conclusion

This compound is a well-characterized LTB4 receptor antagonist with a distinct dual mechanism of action. Its potent in vitro and in vivo activity, coupled with its selectivity, has made it a valuable tool for investigating the role of LTB4 in various inflammatory processes and as a lead compound in the development of anti-inflammatory therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field.

References

An In-Depth Technical Guide to CP-195543: A Potent and Selective Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory pathways. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental methodologies for key assays are presented, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Structure and Properties

This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a structurally novel compound.[1] Its unique architecture is central to its high affinity and selectivity for the LTB4 receptor.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid | [1] |

| CAS Number | 204981-48-6 | [2] |

| Molecular Formula | C24H19F3O4 | [2] |

| Molecular Weight | 428.40 g/mol | [2] |

| SMILES | O=C(O)C1=CC=C(C(F)(F)F)C=C1C2=CC=C3--INVALID-LINK----INVALID-LINK--COC3=C2 | [2] |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the BLT1 receptor, the high-affinity receptor for LTB4. Its antagonistic activity has been demonstrated in a variety of in vitro and in vivo models of inflammation.

Table 2: Pharmacological Profile of this compound

| Parameter | Species/System | Value | Source |

| IC50 ([3H]LTB4 binding) | Human Neutrophils | 6.8 nM | [1] |

| Ki ([3H]LTB4 binding) | Human Neutrophils | 4.9 nM | [1] |

| IC50 ([3H]LTB4 binding) | Murine Spleen Membranes | 37.0 nM | [1] |

| Ki ([3H]LTB4 binding) | Murine Spleen Membranes | 26.9 nM | [1] |

| IC50 (LTB4-mediated chemotaxis) | Human Neutrophils | 2.4 nM | [1] |

| IC50 (LTB4-mediated chemotaxis) | Mouse Neutrophils | 7.5 nM | [1] |

| pA2 (LTB4-mediated CD11b up-regulation) | Human Neutrophils (in whole blood) | 7.12 | [1] |

| pA2 (LTB4-mediated CD11b up-regulation) | Murine Neutrophils (in whole blood) | 7.06 | [1] |

| IC50 (LTB4-mediated CD11b up-regulation) | Human Monocytes (in whole blood) | 270 nM | [1] |

| IC50 (LTB4-mediated CD11b up-regulation) | Human Eosinophils (in whole blood) | 420 nM | [1] |

| ED50 (LTB4-mediated neutrophil infiltration) | Guinea Pig (in vivo) | 0.1 mg/kg p.o. | [1] |

| ED50 (LTB4-mediated neutrophil infiltration) | Murine (in vivo) | 2.8 mg/kg p.o. | [1] |

Mechanism of Action: LTB4 Receptor Antagonism

Leukotriene B4 is a potent chemoattractant and activator of leukocytes, playing a crucial role in the inflammatory response. It exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, primarily the high-affinity BLT1 receptor. This compound acts as a selective antagonist at this receptor, thereby inhibiting the downstream signaling cascades initiated by LTB4.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

[3H]LTB4 Receptor Binding Assay

This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptor.

Protocol:

-

Membrane Preparation: Human neutrophils are isolated from whole blood and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in an appropriate buffer.

-

Binding Reaction: In a multi-well plate, the neutrophil membranes are incubated with a fixed concentration of [3H]LTB4 and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with [3H]LTB4.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Detection: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, in this case, LTB4.

Protocol:

-

Neutrophil Isolation: Human or murine neutrophils are isolated from fresh whole blood.

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower wells are filled with a solution containing LTB4 at a concentration that induces maximal chemotaxis. A microporous membrane separates the upper and lower wells.

-

Cell Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound or vehicle control.

-

Chemotaxis: The treated neutrophils are placed in the upper wells of the chamber. The chamber is then incubated to allow the neutrophils to migrate through the membrane towards the LTB4 in the lower wells.

-

Quantification: After incubation, the number of neutrophils that have migrated to the lower side of the membrane is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescently labeled cell detection method.

-

Data Analysis: The concentration of this compound that inhibits 50% of the LTB4-induced neutrophil migration (IC50) is calculated.

CD11b Up-regulation Assay in Whole Blood

This assay assesses the effect of a compound on the expression of the adhesion molecule CD11b on the surface of leukocytes in a more physiologically relevant whole blood environment.

Protocol:

-

Blood Collection: Fresh heparinized whole blood is collected from human or murine subjects.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control.

-

Stimulation: The blood samples are then stimulated with LTB4 to induce the up-regulation of CD11b on the surface of neutrophils, monocytes, and eosinophils.

-

Staining: After stimulation, the cells are stained with fluorescently labeled antibodies specific for CD11b and cell-type specific markers (e.g., for neutrophils, monocytes, and eosinophils).

-

Flow Cytometry: The samples are analyzed by flow cytometry. The different leukocyte populations are identified based on their light scatter properties and the expression of cell-type specific markers. The mean fluorescence intensity of the CD11b staining on each cell type is quantified.

-

Data Analysis: The data is used to calculate the pA2 value, which is a measure of the antagonist's potency. For cell types where a full inhibition curve is generated, the IC50 value is determined.

Logical Relationships in the Mechanism of Action

The following diagram illustrates the logical flow of events from LTB4 production to the inflammatory response and how this compound intervenes in this process.

References

The Discovery and Preclinical Development of CP-195543: A Potent Leukotriene B4 Receptor Antagonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, emerged from Pfizer's research program in the late 1990s as a promising candidate for the treatment of inflammatory diseases. This technical guide details the discovery, history, and preclinical development of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document outlines the pharmacological profile, mechanism of action, and the clinical trial history of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are also presented to facilitate a deeper understanding of the scientific journey of this compound.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the inflammatory response by acting as a powerful chemoattractant for neutrophils, stimulating their aggregation, degranulation, and the production of reactive oxygen species. Elevated levels of LTB4 have been implicated in the pathophysiology of a wide range of inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and asthma. Consequently, the LTB4 receptor has been a significant target for the development of novel anti-inflammatory therapies.

The Discovery of this compound

The discovery of this compound by scientists at Pfizer's research facility in Groton, Connecticut, was the culmination of a dedicated medicinal chemistry program aimed at identifying potent and selective LTB4 receptor antagonists.

From Lead Compound to this compound

The development of this compound followed the investigation of an earlier lead compound, CP-105696.[1] While CP-105696 demonstrated high potency as an LTB4 antagonist, its development was hampered by high plasma protein binding, which contributed to a long plasma half-life.[1] This prompted further structural modifications to optimize the pharmacokinetic profile while retaining high affinity for the LTB4 receptor.

The research team at Pfizer focused on the 2-(4-hydroxy-7-chromanyl)benzoic acid scaffold.[2] A key publication from this period described the synthetic challenges and the development of a novel synthetic route for this class of compounds.[2] The initial synthesis involved an organostannane biaryl coupling, which had limitations.[2] The improved route utilized a palladium-catalyzed coupling of aryl oxazolines and a stereospecific enone reduction, enabling a more efficient and scalable synthesis.[2] This synthetic advancement was crucial for the exploration of the structure-activity relationships (SAR) within this chemical series.

Through these medicinal chemistry efforts, this compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, was identified as a promising candidate with a superior preclinical profile.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the high-affinity LTB4 receptor. Its preclinical pharmacological profile was extensively characterized in a seminal paper by Showell et al. in 1998.[1]

In Vitro Activity

This compound demonstrated potent inhibition of [3H]LTB4 binding to high-affinity LTB4 receptors on human neutrophils and murine spleen membranes.[1] It also effectively inhibited LTB4-mediated neutrophil chemotaxis.[1]

| Parameter | Species | Assay | Value | Reference |

| IC50 | Human | [3H]LTB4 Binding (Neutrophils) | 6.8 nM | [1] |

| Ki | Human | [3H]LTB4 Binding (Neutrophils) | 4.9 nM | [1] |

| IC50 | Murine | [3H]LTB4 Binding (Spleen Membranes) | 37.0 nM | [1] |

| Ki | Murine | [3H]LTB4 Binding (Spleen Membranes) | 26.9 nM | [1] |

| IC50 | Human | Neutrophil Chemotaxis | 2.4 nM | [1] |

| IC50 | Murine | Neutrophil Chemotaxis | 7.5 nM | [1] |

| pA2 | Human | CD11b Up-regulation (Whole Blood) | 7.12 | [1] |

| IC50 | Human | CD11b Up-regulation (Monocytes) | 270 nM | [1] |

| IC50 | Human | CD11b Up-regulation (Eosinophils) | 420 nM | [1] |

In Vivo Activity

Oral administration of this compound demonstrated efficacy in blocking LTB4-induced neutrophil infiltration in animal models.[1]

| Parameter | Species | Model | Value | Reference |

| ED50 | Guinea Pig | LTB4-induced Neutrophil Infiltration | 0.1 mg/kg p.o. | [1] |

| ED50 | Murine | LTB4-induced Neutrophil Infiltration | 2.8 mg/kg p.o. | [1] |

Mechanism of Action

This compound acts as a non-competitive antagonist at the high-affinity LTB4 receptor (BLT1) and as a competitive antagonist at the low-affinity LTB4 receptor (BLT2).[1] By blocking the binding of LTB4 to its receptors on immune cells, particularly neutrophils, this compound inhibits the downstream signaling pathways that lead to chemotaxis, cellular activation, and the release of pro-inflammatory mediators.

Figure 1: Simplified LTB4 signaling pathway and the inhibitory action of this compound.

Clinical Development and Discontinuation

Based on its promising preclinical profile, this compound advanced into clinical trials. A Phase 2 study was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis. However, the trial was prematurely discontinued in December 2007. The decision was based on an interim analysis that revealed a poor tolerability profile and a high rate of discontinuation among participants receiving the dual therapy. It is important to note that the discontinuation was not due to any serious safety or efficacy concerns.

Experimental Protocols

LTB4 Receptor Binding Assay (Adapted from Showell et al., 1998)

Figure 2: Workflow for the LTB4 Receptor Binding Assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes are collected by centrifugation.

-

Binding Reaction: Neutrophil membranes are incubated in a buffer solution containing a fixed concentration of radiolabeled [3H]LTB4 and varying concentrations of this compound or vehicle control.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound [3H]LTB4 passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value.

Neutrophil Chemotaxis Assay (Adapted from Showell et al., 1998)

Figure 3: Workflow for the Neutrophil Chemotaxis Assay.

Methodology:

-

Assay Setup: A Boyden chamber or a similar chemotaxis system is used, which consists of an upper and a lower chamber separated by a porous membrane.

-

Chemoattractant: A solution containing LTB4 is placed in the lower chamber.

-

Cell Preparation: Isolated human neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.

-

Cell Seeding: The treated neutrophils are placed in the upper chamber.

-

Migration: The chamber is incubated to allow the neutrophils to migrate through the pores of the membrane towards the LTB4 gradient in the lower chamber.

-

Quantification: After the incubation period, the membrane is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the membrane is counted using a microscope.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neutrophil migration (IC50) is determined.

Conclusion

This compound represents a significant achievement in the medicinal chemistry of LTB4 receptor antagonists. Its discovery and preclinical development provided a potent and selective tool to probe the role of LTB4 in inflammatory processes. Although its clinical development was halted due to tolerability issues in a specific combination therapy, the story of this compound offers valuable insights into the challenges of translating potent preclinical activity into clinical success. The detailed pharmacological data and the optimized synthetic route developed for this compound remain a valuable resource for researchers in the field of inflammation and drug discovery. The journey of this compound underscores the intricate and iterative nature of drug development, from initial lead optimization to the complexities of clinical evaluation.

References

The Role of CP-195543 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key inflammatory pathways, and a summary of its preclinical pharmacological profile. Quantitative data from in vitro and in vivo studies are presented, along with detailed experimental methodologies. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key mediator in the inflammatory cascade is leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. LTB4 exerts its effects through binding to specific G-protein coupled receptors, primarily the high-affinity LTB4 receptor (BLT1) and the low-affinity LTB4 receptor (BLT2). This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, has been identified as a structurally novel, selective, and potent LTB4 receptor antagonist[1]. Its ability to modulate LTB4-mediated signaling pathways makes it a significant molecule of interest for the development of anti-inflammatory therapeutics.

Mechanism of Action

This compound functions by competitively and non-competitively antagonizing LTB4 receptors, depending on the receptor subtype.

-

High-Affinity LTB4 Receptor (BLT1): On human neutrophils (HN), this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor. This is evidenced by Scatchard analysis of [3H]LTB4 binding and its effect on LTB4-mediated chemotaxis[1][2]. This noncompetitive antagonism is crucial for inhibiting the potent chemotactic signals mediated by LTB4.

-

Low-Affinity LTB4 Receptor (BLT2): In contrast, this compound acts as a competitive antagonist at the low-affinity LTB4 receptor on human neutrophils[1][2]. This is supported by Scatchard analyses of [3H]LTB4 binding and competitive inhibition of LTB4-mediated CD11b up-regulation on neutrophils[1].

The dual antagonistic nature of this compound at different LTB4 receptors contributes to its comprehensive inhibitory effect on LTB4-driven inflammation.

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound[1]

| Assay | Species/Cell Type | Parameter | Value |

| [3H]LTB4 Binding Inhibition | Human Neutrophils (High-Affinity Receptor) | IC50 | 6.8 nM |

| Ki | 4.9 nM | ||

| [3H]LTB4 Binding Inhibition | Murine Spleen Membranes (High-Affinity Receptor) | IC50 | 37.0 nM |

| Ki | 26.9 nM | ||

| LTB4-mediated Chemotaxis Inhibition | Human Neutrophils | IC50 | 2.4 nM |

| Mouse Neutrophils | IC50 | 7.5 nM | |

| LTB4-mediated CD11b Up-regulation Inhibition | Human Neutrophils (Low-Affinity Receptor) | pA2 | 7.66 |

| Human Neutrophils (Whole Blood) | pA2 | 7.12 | |

| Murine Neutrophils (Whole Blood) | pA2 | 7.06 | |

| LTB4-mediated CD11b Up-regulation Inhibition | Human Monocytes (Whole Blood) | IC50 | 270 nM |

| Human Eosinophils (Whole Blood) | IC50 | 420 nM |

Table 2: In Vivo Efficacy of this compound[1][2]

| Model | Species | Endpoint | ED50 / Effective Dose |

| LTB4-mediated Neutrophil Infiltration | Guinea Pig (skin) | Inhibition of Infiltration | 0.1 mg/kg p.o. |

| LTB4-mediated Neutrophil Infiltration | Mouse (skin) | Inhibition of Infiltration | 2.8 mg/kg p.o. |

| IL-1-exacerbated Collagen-Induced Arthritis | Mouse | Reduction of Clinical Symptoms | 0.4 to 0.5 µg/ml (plasma level for half-maximal effect) |

Signaling Pathways and Experimental Workflows

LTB4 Signaling Pathway and Inhibition by this compound

Leukotriene B4 is a key chemoattractant that guides neutrophils to sites of inflammation. This process is initiated by the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of neutrophils. This binding event triggers a downstream signaling cascade that ultimately leads to chemotaxis and the upregulation of adhesion molecules like CD11b. This compound effectively blocks this pathway by antagonizing the LTB4 receptor.

Caption: LTB4 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Chemotaxis Assay

The chemotactic response of neutrophils to LTB4 is a critical functional assay to evaluate the efficacy of LTB4 receptor antagonists. A common method to assess this is the Boyden chamber assay.

Caption: Workflow for an in vitro neutrophil chemotaxis assay.

Detailed Experimental Protocols

[3H]LTB4 Receptor Binding Assay[1]

-

Cell/Membrane Preparation: Human neutrophils are isolated from venous blood of healthy volunteers using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation. For murine studies, spleen membranes are prepared from BALB/c mice.

-

Assay Conditions: The binding assay is performed in a final volume of 200 µL containing a Tris buffer (pH 7.4), the cell membranes (approximately 50 µg of protein), 0.5 nM [3H]LTB4, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at 4°C for 60 minutes.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4. IC50 values are calculated from concentration-response curves using non-linear regression analysis. Ki values are calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay[1]

-

Cell Preparation: Human or mouse neutrophils are isolated as described above.

-

Assay Setup: A 48-well micro-chemotaxis chamber (Boyden chamber) is used. The lower wells are filled with buffer containing LTB4 at a concentration that elicits a maximal chemotactic response (e.g., 10 nM).

-

Treatment: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.

-

Migration: The neutrophil suspension is placed in the upper wells, separated from the lower wells by a polycarbonate filter (e.g., 5 µm pore size). The chamber is incubated for 60 minutes at 37°C in a humidified incubator with 5% CO2.

-

Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope.

-

Data Analysis: The results are expressed as the percentage of inhibition of the LTB4-induced migration. IC50 values are determined from the dose-response curve.

In Vivo LTB4-Mediated Neutrophil Infiltration[1]

-

Animal Model: Male Hartley guinea pigs or male CD-1 mice are used.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Induction of Inflammation: One hour after drug administration, LTB4 (e.g., 100 ng/site) is injected intradermally into the dorsal skin.

-

Measurement of Neutrophil Infiltration: After a defined period (e.g., 4 hours), the animals are euthanized, and skin biopsies are taken from the injection sites. Neutrophil infiltration is quantified by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenates.

-

Data Analysis: The ED50 value, the dose of this compound that causes a 50% reduction in LTB4-induced MPO activity, is calculated.

Clinical Significance and Future Directions

The potent and selective LTB4 receptor antagonism of this compound positions it as a promising candidate for the treatment of various inflammatory diseases where LTB4 plays a significant pathological role. These conditions include rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

A clinical trial involving this compound in combination with celecoxib for rheumatoid arthritis was initiated. However, the trial was prematurely discontinued due to a poor tolerability profile and a high discontinuation rate with the dual therapy, not due to serious safety or efficacy concerns[3]. This highlights the challenges in translating preclinical efficacy into clinical success and underscores the need for further investigation into optimal dosing, formulation, and potential combination therapies.

Future research should focus on understanding the detailed pharmacokinetic and pharmacodynamic profile of this compound in humans to optimize its therapeutic window. Further preclinical studies in a wider range of inflammatory disease models could also help identify the most suitable clinical indications for this compound.

Conclusion

This compound is a well-characterized, potent, and selective LTB4 receptor antagonist with significant anti-inflammatory activity demonstrated in preclinical models. Its dual mechanism of noncompetitive and competitive antagonism at high and low-affinity LTB4 receptors, respectively, provides a comprehensive blockade of LTB4-mediated inflammatory responses. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of inflammation. While clinical development has faced challenges, the robust preclinical profile of this compound suggests that further investigation into its therapeutic potential is warranted.

References

CP-195543: A Deep Dive into its Selectivity for Leukotriene B4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro pharmacological profile of CP-195543, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail its binding affinity, functional activity, and selectivity, supported by quantitative data, experimental protocols, and signaling pathway diagrams to offer a complete picture of its mechanism of action at its primary targets.

Quantitative Analysis of this compound Activity

The selectivity and potency of this compound are demonstrated through its differential activity at LTB4 receptors across various cell types and species, as well as its lack of effect on other inflammatory mediator receptors.

Table 1: this compound Binding Affinity for LTB4 Receptors

| Species | Tissue/Cell Type | Receptor Type | Parameter | Value (nM) |

| Human | Neutrophils | High-Affinity LTB4 | IC₅₀ | 6.8[1][2][3] |

| Human | Neutrophils | High-Affinity LTB4 | Kᵢ | 4.9[1][2] |

| Murine | Spleen Membranes | High-Affinity LTB4 | IC₅₀ | 37.0[1][2][3] |

| Murine | Spleen Membranes | High-Affinity LTB4 | Kᵢ | 26.9[1][2] |

Table 2: Functional Antagonism of LTB4-Mediated Responses by this compound

| Species | Cell Type | Assay | Parameter | Value |

| Human | Neutrophils | Chemotaxis | IC₅₀ | 2.4 nM[1][2] |

| Mouse | Neutrophils | Chemotaxis | IC₅₀ | 7.5 nM[1][2] |

| Human | Neutrophils | CD11b Up-regulation | pA₂ | 7.66[1][2] |

| Human | Neutrophils (in whole blood) | CD11b Up-regulation | pA₂ | 7.12[1][2] |

| Murine | Neutrophils (in whole blood) | CD11b Up-regulation | pA₂ | 7.06[1][2] |

| Human | Monocytes (in whole blood) | CD11b Up-regulation | IC₅₀ | 270 nM[1][2] |

| Human | Eosinophils (in whole blood) | CD11b Up-regulation | IC₅₀ | 420 nM[1][2] |

Selectivity Profile

A key aspect of a therapeutic antagonist is its selectivity for the intended target. This compound demonstrates high selectivity for LTB4 receptors. At a concentration of 10 µM, this compound did not inhibit human neutrophil chemotaxis or CD11b up-regulation induced by other G-protein-coupled receptor agonists, including complement fragment 5a (C5a), interleukin-8 (IL-8), and platelet-activating factor (PAF).[1][2]

LTB4 Receptor Signaling and Point of Intervention

The following diagram illustrates the canonical LTB4 signaling pathway leading to neutrophil chemotaxis and activation, and the point at which this compound exerts its antagonistic effect.

Caption: LTB4 signaling pathway and this compound antagonism.

Experimental Methodologies

The following sections provide a detailed overview of the key experimental protocols used to characterize the selectivity and potency of this compound.

[³H]LTB4 Radioligand Binding Assay

This assay quantifies the ability of this compound to displace the radiolabeled native ligand, [³H]LTB4, from its receptors on cell membranes.

Caption: Workflow for a [³H]LTB4 radioligand binding assay.

Protocol Summary:

-

Membrane Preparation: Membranes from human neutrophils or murine spleen were prepared and suspended in a binding buffer.

-

Incubation: A constant concentration of [³H]LTB4 was incubated with the membrane preparation in the presence of varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled LTB4.

-

Separation: The incubation mixture was filtered through a glass fiber filter to separate membrane-bound radioactivity from the free radioligand.

-

Quantification: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Protocol Summary:

-

Cell Preparation: Neutrophils were isolated from human or mouse blood.

-

Assay Setup: A two-chamber chemotaxis system (e.g., Boyden chamber) with a porous membrane separating the chambers was used. The lower chamber was filled with a solution containing LTB4.

-

Treatment and Loading: Neutrophils were pre-incubated with various concentrations of this compound and then placed in the upper chamber.

-

Incubation: The chamber was incubated to allow neutrophils to migrate through the pores of the membrane towards the LTB4 gradient.

-

Quantification: After incubation, the number of cells that migrated to the lower side of the membrane was quantified, typically by staining and microscopy.

-

Data Analysis: The concentration of this compound that caused a 50% reduction in the number of migrated cells (IC₅₀) was calculated.

CD11b Up-regulation Assay

This assay measures the expression of the adhesion molecule CD11b on the surface of leukocytes, which is a marker of cell activation, and the ability of this compound to inhibit this LTB4-mediated response.

Protocol Summary:

-

Sample Preparation: The assay was performed on isolated human neutrophils or in whole blood from humans and mice.

-

Treatment: Samples were pre-incubated with varying concentrations of this compound.

-

Stimulation: Leukocytes were stimulated with LTB4 to induce the up-regulation of CD11b.

-

Staining: The cells were then stained with a fluorescently labeled monoclonal antibody specific for CD11b.

-

Flow Cytometry: The fluorescence intensity of individual cells was measured using a flow cytometer to quantify the surface expression of CD11b.

-

Data Analysis: The inhibitory potency of this compound was determined by calculating the pA₂ value from Schild regression analysis for competitive antagonism or the IC₅₀ value.

References

The Pharmacodynamics and Pharmacokinetics of CP-195543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). As a key mediator in inflammatory processes, LTB4 and its receptor have been significant targets for therapeutic intervention in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, compiling available data from preclinical studies. The document details the compound's mechanism of action, in vitro and in vivo potency, and its metabolic fate and excretion profiles in various species. Methodologies for key experimental assays are described, and signaling pathways are visualized to offer a complete picture of the pharmacological profile of this compound for researchers and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. The biological effects of LTB4 are primarily mediated through its high-affinity G protein-coupled receptor, BLT1. Given its central role in inflammation, antagonism of the LTB4-BLT1 signaling axis has been a key strategy in the development of novel anti-inflammatory therapies.

This compound emerged from a research program aimed at identifying potent and selective LTB4 receptor antagonists. This document serves as a technical resource, summarizing the critical pharmacodynamic and pharmacokinetic data for this compound.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the leukotriene B4 receptor 1 (BLT1). By binding to this receptor, this compound prevents the binding of the endogenous ligand LTB4, thereby inhibiting the downstream signaling cascade that leads to leukocyte activation and chemotaxis.

In Vitro Potency

The in vitro potency of this compound has been characterized through various assays, including radioligand binding, neutrophil chemotaxis, and cell adhesion molecule upregulation. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound

| Assay | Species | Tissue/Cell Type | Parameter | Value (nM) |

| [3H]LTB4 Binding | Human | Neutrophils (High-affinity site) | IC50 | 6.8 |

| Human | Neutrophils (High-affinity site) | Ki | 4.9 | |

| Murine | Spleen Membranes (High-affinity site) | IC50 | 37.0 | |

| Murine | Spleen Membranes (High-affinity site) | Ki | 26.9 |

Table 2: In Vitro Functional Antagonism of this compound

| Assay | Species | Cell Type | Parameter | Value (nM) |

| LTB4-mediated Chemotaxis | Human | Neutrophils | IC50 | 2.4 |

| Mouse | Neutrophils | IC50 | 7.5 | |

| LTB4-mediated CD11b Upregulation | Human | Neutrophils (in whole blood) | pA2 | 7.12 |

| Murine | Neutrophils (in whole blood) | pA2 | 7.06 | |

| Human | Monocytes (in whole blood) | IC50 | 270 | |

| Human | Eosinophils (in whole blood) | IC50 | 420 |

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in models of LTB4-induced neutrophil infiltration.

Table 3: In Vivo Efficacy of this compound

| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) |

| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 0.1 |

| LTB4-mediated Neutrophil Infiltration | Murine | Inhibition of Neutrophil Infiltration | Oral (p.o.) | 2.8 |

In a murine model of collagen-induced arthritis, administration of this compound via osmotic pumps resulted in a reduction of clinical symptoms. Half-maximal effects were associated with plasma drug levels of 0.4 to 0.5 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in preclinical species, including rats and monkeys.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats and monkeys have shown that this compound is extensively metabolized. The primary routes of metabolism are glucuronidation of the parent compound and oxidative metabolism, likely mediated by cytochrome P450 enzymes. The sites of glucuronidation include the carboxylic acid and hydroxyl groups. Hydroxylation occurs at the benzylic group and on the benzopyran ring.

Excretion of this compound and its metabolites is predominantly through the feces in both rats and monkeys. In female rats, a higher proportion of the dose is excreted in the urine compared to males.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose | Cmax | Tmax | t1/2 | Bioavailability (%) | Clearance | Volume of Distribution (Vd) |

| Rat (Male) | Oral | - | - | - | - | - | - | - |

| Rat (Female) | Oral | - | Higher than male | - | - | - | - | - |

| Monkey | Oral | - | - | - | - | - | - | - |

| Mouse | - | - | - | - | 1.3 - 1.6 h | - | - | - |

| Human | Oral | - | - | 0.5 - 1.5 h | ~10 h | Rapidly and almost completely absorbed | Low predicted metabolic clearance | - |

Data for some parameters are not publicly available and are indicated by "-".

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and the available information for this compound.

[3H]LTB4 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with radiolabeled LTB4 for binding to its receptors on cell membranes.

-

Cell/Membrane Preparation: Human neutrophils are isolated from peripheral blood. Cell membranes are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as Tris-HCl with MgCl2, is used.

-

Incubation: A fixed concentration of [3H]LTB4 is incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Cell Preparation: Human or mouse neutrophils are isolated from whole blood.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.

-

Assay Setup: The lower chamber is filled with a solution containing LTB4 as the chemoattractant. The upper chamber contains the neutrophil suspension, pre-incubated with varying concentrations of this compound.

-

Incubation: The chamber is incubated at 37°C to allow for neutrophil migration through the membrane.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of chemotaxis, is determined.

CD11b Upregulation Assay

This assay measures the expression of the adhesion molecule CD11b on the surface of neutrophils upon stimulation, which is an indicator of neutrophil activation.

-

Sample Preparation: Whole blood or isolated neutrophils are used.

-

Stimulation: The blood or cell suspension is pre-incubated with different concentrations of this compound, followed by stimulation with LTB4.

-

Staining: The cells are stained with a fluorescently labeled monoclonal antibody specific for CD11b.

-

Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity, which is proportional to the amount of CD11b on the cell surface, is determined. The pA2 value, a measure of antagonist potency, or the IC50 value is calculated.

In Vivo LTB4-Induced Neutrophil Infiltration

This animal model evaluates the ability of a compound to inhibit neutrophil infiltration into tissues in response to LTB4.

-

Animal Model: Guinea pigs or mice are used.

-

Compound Administration: this compound is administered orally at various doses.

-

LTB4 Challenge: After a specified time, LTB4 is injected intradermally into the skin.

-

Tissue Collection: At a predetermined time point after the LTB4 challenge, the skin at the injection site is biopsied.

-

Quantification of Neutrophil Infiltration: The extent of neutrophil infiltration is quantified, typically by measuring the activity of myeloperoxidase (MPO), an enzyme abundant in neutrophils, in the tissue homogenate.

-

Data Analysis: The dose of this compound that produces 50% inhibition of the LTB4-induced increase in MPO activity (ED50) is calculated.

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway

The binding of LTB4 to its G protein-coupled receptor, BLT1, initiates a cascade of intracellular signaling events that culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. This compound acts by blocking the initial step in this pathway.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: [3H]LTB4 Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of this compound.

Caption: Workflow for a [³H]LTB4 radioligand binding assay.

Clinical Development

A Phase 2 clinical trial (NCT00424294) was initiated to evaluate the efficacy and safety of this compound in combination with celecoxib for the treatment of rheumatoid arthritis in subjects inadequately controlled on methotrexate. However, the trial was prematurely discontinued due to a high rate of discontinuation and poor tolerability of the dual therapy. The discontinuation was not based on any serious safety or efficacy concerns.

Conclusion

This compound is a potent and selective antagonist of the LTB4 receptor BLT1, demonstrating significant in vitro and in vivo activity in preclinical models of inflammation. Its pharmacokinetic profile is characterized by extensive metabolism and primarily fecal excretion. While showing promise in preclinical studies, its clinical development was halted. The data compiled in this guide provide a valuable resource for researchers in the field of inflammation and drug discovery, offering insights into the pharmacological properties of a key LTB4 receptor antagonist.

CP-195543: A Technical Guide for Neutrophil Chemotaxis Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CP-195543 for the study of neutrophil chemotaxis. It covers the core mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its application in a research setting.

Introduction

This compound, with the chemical name (+)-2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1] LTB4 is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, making it an invaluable tool for investigating the roles of LTB4 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its inhibitory effects on neutrophil chemotaxis by acting as a specific antagonist at LTB4 receptors. Neutrophils express two subtypes of LTB4 receptors: a high-affinity receptor and a low-affinity receptor, which mediate different cellular responses.

Evidence suggests that this compound acts as a noncompetitive antagonist at the high-affinity LTB4 receptor, which is primarily responsible for mediating neutrophil chemotaxis.[1][2] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptor, which is involved in other neutrophil functions such as the up-regulation of the adhesion molecule CD11b.[1][2] This dual mechanism of action allows for a targeted inhibition of LTB4-driven neutrophil migration. The selectivity of this compound is highlighted by its lack of inhibitory effect on chemotaxis induced by other chemoattractants such as complement fragment 5a (C5a), interleukin-8 (IL-8), or platelet-activating factor (PAF) at concentrations up to 10 µM.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound in various in vitro and in vivo assays.

Table 1: In Vitro Inhibition of LTB4-Induced Responses by this compound

| Assay | Species | Cell Type/Tissue | IC50 / Ki / pA2 | Reference |

| [3H]LTB4 Binding (High-Affinity Receptor) | Human | Neutrophils | IC50: 6.8 nM (Ki = 4.9 nM) | [1] |

| [3H]LTB4 Binding (High-Affinity Receptor) | Murine | Spleen Membranes | IC50: 37.0 nM (Ki = 26.9 nM) | [1] |

| LTB4-Mediated Chemotaxis | Human | Neutrophils | IC50: 2.4 nM | [1] |

| LTB4-Mediated Chemotaxis | Mouse | Neutrophils | IC50: 7.5 nM | [1] |

| LTB4-Mediated CD11b Up-regulation | Human | Neutrophils | pA2 = 7.66 | [1] |

| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Neutrophils | pA2 = 7.12 | [1] |

| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | pA2 = 7.06 | [1] |

| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Monocytes | IC50: 270 nM | [1] |

| LTB4-Mediated CD11b Up-regulation (Whole Blood) | Human | Eosinophils | IC50: 420 nM | [1] |

Table 2: In Vivo Inhibition of LTB4-Mediated Neutrophil Infiltration by this compound

| Animal Model | Route of Administration | ED50 | Reference |

| Guinea Pig Skin | Oral (p.o.) | 0.1 mg/kg | [1] |

| Murine Skin | Oral (p.o.) | 2.8 mg/kg | [1] |

Signaling Pathways

The following diagram illustrates the signaling pathway of LTB4-induced neutrophil chemotaxis and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Neutrophil Isolation from Human Whole Blood

A general workflow for isolating neutrophils is depicted below. Specific protocols may vary.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the migration of neutrophils towards a chemoattractant through a microporous membrane.

Materials:

-

Isolated human neutrophils

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Chemoattractant: LTB4

-

Inhibitor: this compound

-

Assay Buffer (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Resuspend isolated neutrophils in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.

-

Add LTB4 (at a predetermined optimal concentration, e.g., 1-10 nM) to the lower wells of the Boyden chamber.

-

Add assay buffer alone to the lower wells for negative control (random migration).

-

Place the microporous membrane over the lower wells.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

-

After incubation, remove the membrane, wipe the upper surface to remove non-migrated cells, and fix and stain the membrane.

-

Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

CD11b Up-regulation Assay (Flow Cytometry)

This assay quantifies the expression of the activation marker CD11b on the surface of neutrophils.

Materials:

-

Human whole blood or isolated neutrophils

-

Chemoattractant: LTB4

-

Inhibitor: this compound

-

Fluorochrome-conjugated anti-CD11b antibody (e.g., FITC or PE conjugated)

-

Fixation buffer (e.g., 1% paraformaldehyde)

-

Lysis buffer (if using whole blood)

-

Flow cytometer

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate or microcentrifuge tubes, add small aliquots of whole blood or isolated neutrophils.

-

Add the desired concentrations of this compound or vehicle and incubate for 10-15 minutes at 37°C.

-

Add LTB4 to stimulate the cells (final concentration typically 10-100 nM) and incubate for a further 15-30 minutes at 37°C. Include an unstimulated control.

-

Stop the reaction by placing the samples on ice and adding cold PBS.

-

Add the fluorochrome-conjugated anti-CD11b antibody and incubate in the dark on ice for 30 minutes.

-

If using whole blood, lyse the red blood cells using a lysis buffer.

-

Wash the cells with cold PBS and fix with a fixation buffer.

-

Acquire the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.

-

Determine the mean fluorescence intensity (MFI) of CD11b staining for each condition.

-

Calculate the percentage inhibition of LTB4-induced CD11b up-regulation for each concentration of this compound.

Conclusion

This compound is a highly potent and selective LTB4 receptor antagonist that serves as a critical research tool for elucidating the role of LTB4 in neutrophil chemotaxis and inflammation. Its well-characterized mechanism of action and robust inhibitory effects in both in vitro and in vivo models make it an ideal compound for preclinical studies and drug development efforts targeting inflammatory diseases. The experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations.

References

CP-195543: A Technical Overview of Preclinical In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-195543 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key mediator in inflammatory processes. Developed by Pfizer, this small molecule has been investigated for its potential therapeutic utility in inflammatory diseases, most notably rheumatoid arthritis. This technical guide provides a comprehensive overview of the core preclinical in vitro and in vivo studies that have characterized the pharmacological profile of this compound. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound is a structurally novel, selective, and potent leukotriene B4 (LTB4) receptor antagonist.[1] It exerts its effects by binding to LTB4 receptors, thereby preventing the binding of the endogenous pro-inflammatory ligand LTB4. LTB4 is a powerful chemoattractant for neutrophils and is implicated in various inflammatory conditions.[2][3]

Studies have revealed a dual-antagonist mechanism for this compound. It acts as a noncompetitive antagonist at the high-affinity LTB4 receptors on human neutrophils.[1] In contrast, it functions as a competitive antagonist at the low-affinity LTB4 receptors on these same cells.[1] This dual mechanism of action contributes to its robust inhibitory effects on LTB4-mediated cellular responses.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Receptor Binding Affinity

| Target | Species | Tissue/Cell Type | Assay | IC50 (nM) | Ki (nM) |

| High-affinity LTB4 Receptor | Human | Neutrophils | [3H]LTB4 Binding | 6.8[1] | 4.9[1] |

| High-affinity LTB4 Receptor | Murine | Spleen Membranes | [3H]LTB4 Binding | 37.0[1] | 26.9[1] |

Table 2: Functional Antagonism

| Assay | Species | Cell Type | IC50 (nM) | pA2 | Notes |

| LTB4-mediated Chemotaxis | Human | Neutrophils | 2.4[1] | - | Noncompetitive antagonism |

| LTB4-mediated Chemotaxis | Mouse | Neutrophils | 7.5[1] | - | |

| LTB4-mediated CD11b Up-regulation | Human | Neutrophils | - | 7.66[1] | Competitive antagonism |

| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Neutrophils | - | 7.12[4] | |

| LTB4-mediated CD11b Up-regulation (Whole Blood) | Murine | Neutrophils | - | 7.06[4] | |

| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Monocytes | 270[1] | - | |

| LTB4-mediated CD11b Up-regulation (Whole Blood) | Human | Eosinophils | 420[1] | - |

Quantitative In Vivo Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound.

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Plasma Concentration for Half-Maximal Effect (µg/mL) |

| LTB4-mediated Neutrophil Infiltration | Guinea Pig | Skin | Oral | 0.1[1] | - |

| LTB4-mediated Neutrophil Infiltration | Murine | Skin | Oral | 2.8[1] | - |

| IL-1-exacerbated Collagen-Induced Arthritis | Murine | Clinical Symptoms & Weight Loss | Osmotic Pump | - | 0.4 - 0.5[1][4] |

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4, which is inhibited by this compound. LTB4 binds to its G protein-coupled receptors (GPCRs), BLT1 (high-affinity) and BLT2 (low-affinity), on the surface of leukocytes such as neutrophils. This binding initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and an increase in intracellular calcium, leading to chemotaxis, degranulation, and the upregulation of adhesion molecules like CD11b.[5][6]

Experimental Workflow: [3H]LTB4 Receptor Binding Assay

This diagram outlines the typical workflow for a radioligand binding assay to determine the affinity of this compound for LTB4 receptors.

References

- 1. The preclinical pharmacological profile of the potent and selective leukotriene B4 antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 plays a critical role in the progression of collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-31398 in Cell Culture Assays

A Note on Compound Identity: Initial searches for "CP-195543" revealed its identity as a leukotriene B4 receptor antagonist, a compound with a specific role in inflammation. However, the context of the user request, including interest in p53 activation and MDM2 inhibition, strongly suggests a case of mistaken identity with the well-studied p53-activating compound, CP-31398 . The following application notes and protocols are therefore provided for CP-31398, a styrylquinazoline compound known to restore the tumor suppressor functions of mutant p53.[1]

Introduction to CP-31398

CP-31398 is a small molecule compound that has been shown to stabilize the wild-type conformation of both wild-type and some mutant forms of the p53 tumor suppressor protein.[1][2] This stabilization leads to the transcriptional activation of p53 target genes, resulting in cell-cycle arrest and apoptosis in cancer cells harboring mutant p53.[1] These characteristics make CP-31398 a valuable tool for studying p53 signaling pathways and as a potential therapeutic agent in cancers with p53 mutations.

Data Presentation

In Vitro Efficacy of CP-31398

| Cell Line | p53 Status | Assay | Concentration | Observed Effect | Reference |

| A431 (human skin carcinoma) | Mutant | Apoptosis Assay | Not specified | Induction of apoptosis, mitochondrial translocation of p53, cytochrome c release, caspase-3 activation. | [1] |

| MMRU (melanoma) | Wild-type | Apoptosis Assay | 15 µg/mL | Exhibited apoptosis. | [2] |

| MeWo (melanoma) | Single p53 point mutation | Apoptosis Assay | 15 µg/mL | Exhibited apoptosis, increased Bax and PUMA transcription, altered mitochondrial membrane potential, cytochrome c release, cleaved caspase-9 and -3. | [2] |

| Sk-mel-110 (melanoma) | Multiple p53 mutations | Apoptosis Assay | 15 µg/mL | Did not exhibit apoptosis. | [2] |

| Mesothelioma cell lines | Wild-type | Growth Suppression | Not specified | Induced cell growth suppression in a p53-independent manner. | [3] |

Signaling Pathways

CP-31398-Mediated Activation of the p53 Pathway

Caption: CP-31398 restores wild-type conformation to mutant p53, leading to its stabilization and the transcriptional activation of downstream targets that induce cell cycle arrest and apoptosis.

Experimental Protocols

General Experimental Workflow

Caption: A generalized workflow for treating cultured cells with CP-31398 and subsequent analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of CP-31398 on the viability and proliferation of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A431, MeWo)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

CP-31398 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CP-31398 in complete medium from a concentrated stock solution. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of CP-31398. Include wells with medium and DMSO alone as a vehicle control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

-